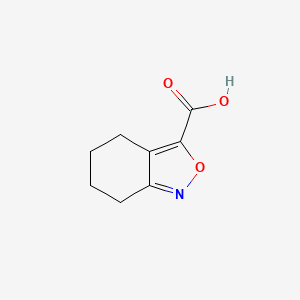

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Description

The exact mass of the compound 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)7-5-3-1-2-4-6(5)9-12-7/h1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZGDFMRRLFKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579088 | |

| Record name | 4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261350-47-4 | |

| Record name | 4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with a document that is not only scientifically rigorous but also practically insightful. This guide is structured to offer a deep dive into the core properties of this compound, moving from its fundamental chemical and physical characteristics to its synthesis and potential applications in the cutting-edge field of kinase inhibition. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the information is not just theoretical but applicable in a laboratory setting.

Core Molecular Attributes of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a heterocyclic compound featuring a bicyclic system where a cyclohexene ring is fused to an isoxazole ring. The presence of the carboxylic acid group at the 3-position of the isoxazole ring is a key feature, contributing to its chemical reactivity and potential for biological interactions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its application in research and development. Below is a summary of the key properties of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [1][2][3] |

| Molecular Weight | 167.16 g/mol | [1][2][3] |

| CAS Number | 261350-47-4 | [1][2] |

| Appearance | Yellow solid | [1] |

| Purity | Typically ≥97% | [1] |

| InChI Key | RZZGDFMRRLFKRP-UHFFFAOYSA-N | [1][3] |

Synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the target compound. This is a generalized scheme, and specific reaction conditions would require optimization.

Caption: A plausible synthetic pathway to the target molecule.

Spectroscopic Characterization

Accurate structural elucidation through spectroscopic methods is critical for confirming the identity and purity of a synthesized compound. While specific spectra for 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid are not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the four methylene groups of the tetrahydro- portion of the ring system, likely as multiplets in the aliphatic region. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon of the carboxylic acid (around 160-170 ppm), the carbons of the isoxazole ring, and the four methylene carbons of the saturated ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is expected to exhibit the following characteristic absorption bands:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic acid) | 3300 - 2500 (broad) |

| C-H (sp³) | 2950 - 2850 |

| C=O (Carboxylic acid) | 1725 - 1700 |

| C=N (Isoxazole) | 1650 - 1550 |

| C-O | 1320 - 1210 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, the molecular ion peak (M⁺) would be expected at m/z = 167.16.

Therapeutic Potential: A Scaffold for Pim-1 Kinase Inhibition

The scientific literature suggests that the benzisoxazole scaffold is of significant interest in the development of kinase inhibitors, particularly for the Pim-1 kinase.

The Role of Pim-1 Kinase in Cancer

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is implicated in various cancers, making it an attractive target for cancer therapy.[6][7] Inhibitors of Pim-1 kinase have the potential to be developed into novel anti-cancer drugs.

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid as a Potential Pim-1 Inhibitor

The structural features of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, particularly the heterocyclic ring system, make it a candidate for interaction with the ATP-binding pocket of Pim-1 kinase. The carboxylic acid group can serve as a key interaction point for forming hydrogen bonds with amino acid residues in the active site.

Experimental Protocol: Pim-1 Kinase Inhibition Assay

To evaluate the inhibitory potential of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid against Pim-1 kinase, a standard in vitro kinase assay can be employed.

Objective: To determine the IC₅₀ value of the test compound against Pim-1 kinase.

Materials:

-

Recombinant human Pim-1 kinase

-

Pim-1 substrate (e.g., a peptide with a consensus phosphorylation sequence)

-

ATP (Adenosine triphosphate)

-

Test compound (4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.

-

Reaction Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the Pim-1 kinase.

-

Initiation of Reaction: Add the Pim-1 substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Caption: Workflow for a Pim-1 kinase inhibition assay.

Future Directions and Conclusion

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid represents a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Its potential as a Pim-1 kinase inhibitor warrants further investigation. Future research should focus on:

-

Optimization of Synthesis: Development of a high-yield, scalable synthesis protocol.

-

Comprehensive Characterization: Full spectroscopic and crystallographic analysis to confirm its structure.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs to identify more potent and selective inhibitors.

-

In Vivo Studies: Evaluation of the compound's efficacy and safety in preclinical animal models of cancer.

This technical guide has provided a foundational understanding of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. It is our hope that this information will serve as a valuable resource for researchers and drug development professionals, stimulating further exploration of this intriguing molecule and its therapeutic potential.

References

- Akolkar, H. N., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.

- Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. (n.d.). Taylor & Francis.

- 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid. (n.d.). CymitQuimica.

- 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid | CAS 261350-47-4. (n.d.). Santa Cruz Biotechnology.

- 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid. (n.d.). A-Star Research.

- 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.

- Mukherjee, S., et al. (2024). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Current Topics in Medicinal Chemistry.

- 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid-COA-342211. (n.d.). MedChemExpress.

- 2,1-Benzisoxazole-3-carboxylic acid, 4,5,6,7-tetrahydro-(261350-47-4) 1H NMR. (n.d.). ChemicalBook.

- 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid. (n.d.). ChemicalBook.

- 4,5,6,7-tetrahydro-benzisoxazole-3-carboxylic acid. (n.d.). Sigma-Aldrich.

- El-Damasy, A. K., et al. (2023). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry.

- Sbardella, G., et al. (2009). Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors. Bioorganic & Medicinal Chemistry.

- PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (2024). Bentham Science.

- Bakulina, O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry.

- Khidr, S. H., et al. (2023). Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. European Journal of Medicinal Chemistry.

- Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol. (n.d.).

- 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylic acid, 98%. (n.d.). J&K Scientific.

- 4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid. (n.d.). Advanced ChemBlocks Inc.

- Synthesis of 4,5,6,7-tetrahydrobenzo [1,2-d] thiazole derivative.... (n.d.).

- Process for the manufacture of 2,1,3-benzoxadiazole-4-carboxaldehyde. (n.d.).

- Esters of benzoxa(thia)zole-2-carboxylic acids. (n.d.).

- Process for the preparation of 1,2-benzisoxazole-3-acetic acid. (n.d.).

- Synthesis process of carboxyl benzotriazole. (n.d.).

Sources

- 1. 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. rkmmanr.org [rkmmanr.org]

- 5. tandfonline.com [tandfonline.com]

- 6. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical characteristics of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (CAS No: 261350-47-4), a heterocyclic carboxylic acid of interest to researchers in drug discovery and development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes foundational information from commercial suppliers with established chemical principles for isoxazoles and carboxylic acids. Furthermore, it presents detailed, field-proven experimental protocols for the determination of its key physicochemical properties, enabling researchers to conduct their own characterization. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, evaluation, and application of novel heterocyclic compounds.

Introduction and Chemical Identity

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fusion of a cyclohexene ring and an isoxazole ring, with a carboxylic acid moiety at the 3-position of the isoxazole. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a well-recognized pharmacophore present in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The tetrahydrobenzisoxazole scaffold imparts a degree of conformational rigidity and lipophilicity that can be advantageous for modulating pharmacokinetic and pharmacodynamic properties.

The carboxylic acid group is a key functional moiety, often employed in drug design to enhance aqueous solubility and provide a handle for salt formation or further chemical modification.[1] Its acidic nature is a critical determinant of its behavior in physiological environments.

This guide will systematically detail the known and predicted physicochemical properties of this molecule, provide robust protocols for their experimental determination, and offer insights into its potential applications based on its structural features.

Core Physicochemical Properties

A summary of the core physicochemical properties of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is presented in Table 1. It is important to note that while some data is available from commercial sources, other key parameters such as melting point, specific solubility, and pKa are not yet publicly documented. The subsequent sections will provide detailed protocols for the experimental determination of these missing values.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| CAS Number | 261350-47-4 | [2] |

| Physical Appearance | Yellow solid | [2] |

| Melting Point | Not reported. | Expected to be a crystalline solid with a defined melting point. |

| Boiling Point | Not applicable. | Expected to decompose at elevated temperatures before boiling. |

| Solubility | Not quantitatively reported. | Expected to have limited solubility in water and higher solubility in polar organic solvents.[3][4] |

| pKa | Not experimentally determined. | Predicted to be in the range of 3-5, typical for carboxylic acids. |

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid relies on a combination of spectroscopic techniques. While public spectral data is limited, the following sections outline the expected spectral characteristics and provide a standard workflow for acquiring and interpreting the necessary data.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR would be essential.

Expected ¹H NMR Spectral Features:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

Cyclohexene Protons (-CH₂-): A series of multiplets in the aliphatic region (approx. 1.5-3.0 ppm) corresponding to the eight protons of the tetrahydro portion of the ring system.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (-COOH): A signal in the downfield region, typically around 165-185 ppm.[6]

-

Isoxazole Ring Carbons: Two quaternary carbons and one methine carbon within the heterocyclic ring, with chemical shifts influenced by the electronegativity of the adjacent heteroatoms.

-

Cyclohexene Carbons (-CH₂-): Four signals in the aliphatic region.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[7]

-

C-H Stretches (Aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[8]

-

C=N Stretch (Isoxazole): A medium intensity band in the 1650-1550 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): An absorption in the 1320-1210 cm⁻¹ range.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectral Data (Electron Impact - EI):

-

Molecular Ion (M⁺): A peak at m/z = 167, corresponding to the molecular weight of the compound.

-

Key Fragments: Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 122. Further fragmentation of the heterocyclic ring system would also be expected.

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as a guide for researchers to experimentally determine the key physicochemical properties of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the solid in a mortar and pestle.

-

Pack a capillary tube with 2-3 mm of the powdered sample by tapping the sealed end on a hard surface.

-

Place the capillary tube in the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-15 °C/min for a preliminary, approximate determination.

-

Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely molten.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) as the temperature approaches the previously observed melting range.

-

Record the melting point range.

Determination of Aqueous and Organic Solubility

Rationale: Solubility is a critical parameter for drug development, influencing bioavailability and formulation. This protocol outlines a qualitative and semi-quantitative method for assessing solubility.

Materials:

-

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

-

Vials or test tubes

-

Vortex mixer

-

Analytical balance

-

Solvents: Purified water, Phosphate Buffered Saline (PBS, pH 7.4), Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)

Procedure:

-

Qualitative Assessment:

-

Place approximately 1-2 mg of the compound into separate vials.

-

Add 1 mL of each solvent to the respective vials.

-

Vortex each vial for 1-2 minutes.

-

Visually inspect for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."

-

-

Semi-Quantitative Assessment (for sparingly soluble cases):

-

Accurately weigh 5 mg of the compound into a vial.

-

Add the solvent in small, measured increments (e.g., 100 µL).

-

After each addition, vortex for 2-3 minutes and visually inspect for complete dissolution.

-

Continue adding solvent until the solid is fully dissolved.

-

Calculate the approximate solubility in mg/mL.

-

Sources

- 1. 4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid 97% | CAS: 261350-47-4 | AChemBlock [achemblock.com]

- 2. 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid [cymitquimica.com]

- 3. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. 2,1-Benzisoxazole-3-carboxylic acid, 4,5,6,7-tetrahydro-(261350-47-4) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the p38 MAPK Inhibitor: TAK-715

A Note on Chemical Identification: This guide focuses on the potent and clinically investigated p38 MAPK inhibitor, TAK-715. The provided CAS number, 261350-47-4, corresponds to the compound 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid[1][2][3][4]. While this compound is a registered chemical entity, the extensive body of research relevant to drug development professionals, particularly concerning potent anti-inflammatory activity, is associated with TAK-715 (CAS No. 303162-79-0)[5][6][7]. This guide synthesizes the publicly available technical data on TAK-715 to provide a comprehensive resource for researchers in inflammation, immunology, and drug discovery.

Introduction: The Therapeutic Promise of Targeting p38 MAPK with TAK-715

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress[8][]. Its central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) has positioned it as a compelling therapeutic target for a host of chronic inflammatory diseases[8][10][11]. TAK-715, chemically known as N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide, emerged from discovery efforts as a potent and orally active inhibitor of p38 MAPK[10][12].

Developed by Takeda Pharmaceuticals, TAK-715 has been investigated for its therapeutic potential in conditions such as rheumatoid arthritis (RA)[10][13]. Its mechanism of action, potent anti-inflammatory effects, and progression into clinical trials underscore its significance in the landscape of p38 MAPK inhibitors[13][14]. This guide provides an in-depth examination of the technical and scientific data underpinning the development of TAK-715.

Mechanism of Action: Selective Inhibition of the p38α Isoform and Downstream Signaling

TAK-715 exerts its anti-inflammatory effects through the direct inhibition of p38 MAPK, with notable selectivity for the α isoform[10][14]. The binding of TAK-715 to p38α is characterized by a hydrogen bond between the amide NH of the inhibitor and the main-chain carbonyl of Met109 in the ATP-binding pocket of the enzyme[14]. This interaction effectively blocks the kinase activity of p38α, preventing the phosphorylation of its downstream substrates and thereby attenuating the inflammatory cascade.

The inhibitory activity of TAK-715 is highly specific. It demonstrates a 28-fold greater selectivity for p38α over p38β and shows no significant inhibition of other kinases such as p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, or TAK1 at concentrations up to 10 μM[5][14]. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Beyond its primary target, TAK-715 has also been shown to inhibit Wnt-3a-induced phosphorylation of hDvl2 in U2OS-EFC cells at a concentration of 10 μM, suggesting a potential cross-reactivity with other signaling pathways that should be considered in experimental designs[14].

Signaling Pathway Diagram:

Caption: Figure 1. Mechanism of action of TAK-715.

Biological Activity and Efficacy

The biological activity of TAK-715 has been extensively characterized in both in vitro and in vivo models, demonstrating its potent anti-inflammatory properties.

In Vitro Activity

| Assay | Cell Line/System | Endpoint | IC50 | Reference |

| p38α Kinase Assay | Enzyme Assay | Inhibition of p38α | 7.1 nM | [10][14] |

| p38β Kinase Assay | Enzyme Assay | Inhibition of p38β | 200 nM | [5] |

| TNF-α Release | LPS-stimulated THP-1 cells | Inhibition of TNF-α | 48 nM | [10][14] |

| Wnt Signaling | Wnt-3a stimulated U2OS-EFC cells | Inhibition of hDvl2 phosphorylation | 10 µM | [14] |

| COX-2 and HMGB1 Production | IL-1β-stimulated Nucleus Pulposus Cells | Inhibition of COX-2 and HMGB1 | Dose-dependent | [15] |

| Apoptosis | IL-1β-stimulated Nucleus Pulposus Cells | Modulation of Bax, Bcl-2, Cleaved Caspase-3 | Dose-dependent | [15] |

| Extracellular Matrix Degradation | IL-1β-stimulated Nucleus Pulposus Cells | Inhibition of ECM degradation | Dose-dependent | [15] |

In Vivo Activity

| Animal Model | Species | Treatment | Endpoint | Result | Reference |

| LPS-induced TNF-α Production | Mouse | 10 mg/kg, p.o. | Inhibition of TNF-α | 87.6% inhibition | [10][13] |

| Adjuvant-induced Arthritis | Rat | 30 mg/kg, p.o. | Reduction in paw volume | 25% inhibition | [10][14] |

| Intervertebral Disc Degeneration | Rat | Intradiscal injection | Amelioration of degeneration | Significant protective effects | [15] |

Pharmacokinetics

| Species | Dose | Bioavailability | Cmax | AUC(0-24h) | Reference |

| Mouse | 10 mg/kg, p.o. | 18.4% | - | - | [14] |

| Rat | 10 mg/kg, p.o. | 21.1% | 0.19 µg/mL | 1.16 µg·h/mL | [5][14] |

Therapeutic Applications and Clinical Development

The primary therapeutic indication for which TAK-715 has been investigated is rheumatoid arthritis, a chronic autoimmune disease characterized by synovial inflammation and joint destruction[10][13]. The rationale for its use in RA stems from the central role of p38 MAPK in the production of TNF-α and other key inflammatory mediators that drive the disease pathology[8][16]. TAK-715 has advanced to Phase II clinical trials for this indication[13].

More recent research has explored the potential of TAK-715 in other inflammatory conditions. For instance, studies have demonstrated its efficacy in alleviating apoptosis and extracellular matrix degradation in nucleus pulposus cells, suggesting a potential therapeutic role in intervertebral disc degeneration[15].

Experimental Protocols

The following are representative protocols for assessing the activity of TAK-715, based on methodologies described in the scientific literature.

In Vitro TNF-α Release Assay

Objective: To determine the in vitro potency of TAK-715 in inhibiting TNF-α production from monocytic cells.

Methodology:

-

Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of TAK-715 in DMSO. Serially dilute the stock solution to obtain a range of working concentrations.

-

Cell Treatment: Seed THP-1 cells in a 96-well plate. Pre-incubate the cells with varying concentrations of TAK-715 for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Quantification: Centrifuge the plate to pellet the cells. Collect the supernatant and quantify the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the TNF-α concentration against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

In Vivo Adjuvant-Induced Arthritis Model

Objective: To evaluate the in vivo efficacy of TAK-715 in a rat model of rheumatoid arthritis.

Methodology:

-

Animal Model: Use male Lewis rats (or another appropriate strain).

-

Induction of Arthritis: Induce arthritis by intradermal injection of Freund's complete adjuvant at the base of the tail.

-

Compound Administration: On day 0 (the day of adjuvant injection), begin oral administration of TAK-715 (e.g., 30 mg/kg) or vehicle control. Continue daily administration for the duration of the study (typically 14-21 days).

-

Efficacy Assessment:

-

Paw Volume: Measure the volume of the secondary (non-injected) paw at regular intervals using a plethysmometer.

-

Clinical Score: Score the severity of arthritis in each paw based on a pre-defined scale (e.g., 0-4 for erythema, swelling, and joint deformity).

-

Histopathology: At the end of the study, sacrifice the animals and collect the hind paws for histological analysis of inflammation, pannus formation, and bone erosion.

-

-

Data Analysis: Compare the changes in paw volume and clinical scores between the TAK-715-treated group and the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).

Conclusion and Future Directions

TAK-715 is a well-characterized, potent, and selective inhibitor of p38α MAPK with demonstrated efficacy in preclinical models of inflammation and has undergone clinical investigation for rheumatoid arthritis. Its development has provided valuable insights into the therapeutic potential of targeting the p38 MAPK pathway. While the clinical development of many p38 MAPK inhibitors has faced challenges, the continued exploration of compounds like TAK-715 in various inflammatory and disease contexts, such as intervertebral disc degeneration, highlights the ongoing importance of this therapeutic strategy. Future research may focus on optimizing the therapeutic index of p38 MAPK inhibitors, exploring novel delivery systems, and identifying patient populations most likely to benefit from this class of drugs.

References

-

Miwatashi, S., et al. (2005). Novel Inhibitor of p38 MAP Kinase as an Anti-TNF-α Drug: Discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a Potent and Orally Active Anti-Rheumatoid Arthritis Agent. Journal of Medicinal Chemistry, 48(19), 5966–5979. [Link]

-

BioWorld. (2005). TAK-715 is being tested in phase II trials for rheumatoid arthritis. [Link]

-

Li, G., et al. (2022). TAK-715 alleviated IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells and attenuated intervertebral disc degeneration ex vivo and in vivo. Journal of Orthopaedic Surgery and Research, 17(1), 35. [Link]

-

Yong, H. Y., et al. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs, 18(12), 1893–1905. [Link]

-

Dumas, J. (2006). Pathway to the Clinic: Inhibition of P38 MAP Kinase. A Review of Ten Chemotypes Selected for Development. Current Topics in Medicinal Chemistry, 6(1), 1-1. [Link]

-

Lee, J. K., & Kim, S. Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287. [Link]

-

Chemsrc. 4,5,6,7-TETRAHYDRO-2,6-BENZOTHIAZOLE DIAMINE. [Link]

-

BioWorld. (2004). New p38 MAP kinase inhibitors in early development at Merck. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. TAK-715. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid 97% | CAS: 261350-47-4 | AChemBlock [achemblock.com]

- 3. 261350-47-4|4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. jk-sci.com [jk-sci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TAK-715 | p38α inhibitor, CK1δ/ε inhibitor | Probechem Biochemicals [probechem.com]

- 7. TAK 715 | p38 MAPK | Tocris Bioscience [tocris.com]

- 8. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benthamscience.com [benthamscience.com]

- 12. TAK-715 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. | BioWorld [bioworld.com]

- 14. selleckchem.com [selleckchem.com]

- 15. TAK-715 alleviated IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells and attenuated intervertebral disc degeneration ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of Tetrahydro-2,1-benzisoxazoles: A Technical Guide to 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic Acid and its Analogs in Neuromodulation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzisoxazole Scaffold in Medicinal Chemistry

The benzisoxazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The unique electronic and conformational features of the benzisoxazole ring system allow for precise interactions with various biological targets. This guide focuses on a specific derivative, 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, and explores its potential within the broader context of related neuroactive compounds. While direct literature on this specific molecule is sparse, an examination of its structural analogs provides a strong foundation for understanding its potential synthesis, biological activity, and therapeutic applications, particularly in the realm of gamma-aminobutyric acid (GABA) modulation.

Core Compound Profile

| Property | Value | Source |

| Chemical Name | 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid | CymitQuimica[2], Advanced ChemBlocks[3] |

| CAS Number | 261350-47-4 | CymitQuimica[2], Advanced ChemBlocks[3] |

| Molecular Formula | C8H9NO3 | CymitQuimica[2], Advanced ChemBlocks[3] |

| Molecular Weight | 167.16 g/mol | CymitQuimica[2], Sigma-Aldrich |

| Appearance | Yellow solid | CymitQuimica[2] |

| SMILES | O=C(O)C1=C2CCCCC2=NO1 | Advanced ChemBlocks[3] |

| InChI Key | RZZGDFMRRLFKRP-UHFFFAOYSA-N | CymitQuimica[2], Sigma-Aldrich |

Synthesis Strategies for the Tetrahydro-benzisoxazole Core

One established method for the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles starts from methyl 2-nitrobenzoates.[4] This process involves a partial reduction of the nitro group to a hydroxylamine, followed by a base-mediated cyclization.[4] A similar strategy could be envisioned for the target molecule, starting from a cyclohexanone-based precursor.

A general synthetic pathway for related compounds, such as 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO), involves the use of key intermediates like 3-methoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one.[5] This intermediate can be synthesized through regioselective oxidation of the corresponding bicyclic tetrahydrobenzene.[5] Subsequent reductive processes can then be employed to introduce desired functional groups.[5]

Below is a conceptual workflow for the synthesis of the tetrahydro-benzisoxazole core, based on methodologies for analogous structures.

Caption: Conceptual synthetic workflow for the tetrahydro-benzisoxazole core.

Biological Activity and Therapeutic Potential: A Focus on GABAergic Modulation

The primary interest in compounds containing the tetrahydro-benzisoxazole scaffold lies in their ability to modulate the GABAergic system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in numerous neurological and psychiatric disorders. GABA transporters (GATs) are crucial for terminating GABAergic neurotransmission by reuptaking GABA from the synaptic cleft.[6] Inhibition of these transporters prolongs the action of GABA, leading to enhanced inhibitory signaling.

Analogs as GABA Uptake Inhibitors

Structurally related compounds to our target molecule have shown significant activity as GABA uptake inhibitors. For instance, (R)-nipecotic acid is a classical non-selective inhibitor of both neuronal and glial GABA uptake.[5] More relevant to the tetrahydro-benzisoxazole core, 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO) displays some selectivity for glial GABA uptake.[5]

A key analog, 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO), has been identified as a promising lead structure for the development of selective glial GABA uptake inhibitors.[6] Exo-THPO itself is more potent at inhibiting glial versus neuronal GABA uptake.[5] This selectivity is significant because glial GABA uptake plays a critical role in regulating synaptic GABA levels, and selective inhibitors may offer a more targeted therapeutic approach with fewer side effects compared to non-selective inhibitors.

The anticonvulsant effects of these compounds have been demonstrated in animal models.[5] This suggests that 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid, by virtue of its core structure, may also possess anticonvulsant properties.

Structure-Activity Relationships (SAR)

Studies on a series of exo-THPO analogs have revealed key structure-activity relationships for GABA uptake inhibition. The lipophilicity of these compounds appears to be a determining factor for their potency as inhibitors of GAT1-mediated GABA uptake.[6] N-substitution on the exo-THPO core has been shown to influence both potency and selectivity.[7] For example, N-acetyloxyethyl-exo-THPO exhibits a 10-fold selectivity for inhibiting the astroglial GABA uptake system compared to the neuronal system.[6]

The following diagram illustrates the key structural features influencing the activity of tetrahydro-benzisoxazole-based GABA uptake inhibitors.

Caption: Structure-Activity Relationship (SAR) for tetrahydro-benzisoxazole analogs.

Experimental Protocols: In Vitro Evaluation of GABA Uptake Inhibition

To assess the potential of 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid as a GABA uptake inhibitor, a standard in vitro assay using synaptosomal preparations or cultured neurons and astrocytes can be employed.

Preparation of Synaptosomes

-

Tissue Homogenization: Euthanize adult rats and rapidly dissect the cerebral cortices on ice. Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.

-

Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Isolation of Synaptosomes: Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C. The pellet contains the synaptosomal fraction.

-

Resuspension: Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES) to the desired protein concentration.

GABA Uptake Assay

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound (4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid) or vehicle for 10 minutes at 37°C.

-

Initiation of Uptake: Initiate GABA uptake by adding a mixture of [3H]GABA (to a final concentration of ~50 nM) and unlabeled GABA (to a final concentration of 1 µM).

-

Termination of Uptake: After a short incubation period (e.g., 2-5 minutes), terminate the uptake by rapid filtration through glass fiber filters.

-

Washing: Rapidly wash the filters with ice-cold buffer to remove unbound [3H]GABA.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of specific [3H]GABA uptake) by non-linear regression analysis of the concentration-response curves.

The following diagram outlines the experimental workflow for the GABA uptake assay.

Caption: Experimental workflow for the in vitro GABA uptake assay.

Future Directions and Conclusion

While direct experimental data on 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid is currently limited, the extensive research on its structural analogs strongly suggests its potential as a modulator of the GABAergic system. Its core scaffold is a key feature of known GABA uptake inhibitors with demonstrated anticonvulsant activity.

Future research should focus on:

-

Efficient Synthesis: Development and optimization of a reliable synthetic route to produce 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid and its derivatives in sufficient quantities for biological evaluation.

-

In Vitro Profiling: Comprehensive in vitro testing to determine its potency and selectivity as an inhibitor of different GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1).

-

In Vivo Evaluation: Assessment of its pharmacokinetic properties, blood-brain barrier permeability, and efficacy in animal models of epilepsy and other neurological disorders.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of a library of derivatives to elucidate the key structural determinants for optimal activity and selectivity.

References

-

Wikipedia. (2023, December 15). CI-966. Retrieved from [Link]

- Falch, E., Perregaard, J., Frølund, B., Søkilde, B., Buur, A., Hansen, L. M., ... & Krogsgaard-Larsen, P. (1999). Selective Inhibitors of Glial GABA Uptake: Synthesis, Absolute Stereochemistry, and Pharmacology of the Enantiomers of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) and Analogues. Journal of Medicinal Chemistry, 42(26), 5302-5313.

- Sarup, A., Larsson, O. M., Bolvig, T., Frølund, B., Krogsgaard-Larsen, P., & Schousboe, A. (2002). Effects of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazol (exo-THPO) and Its N-substituted Analogs on GABA Transport in Cultured Neurons and Astrocytes and by the Four Cloned Mouse GABA Transporters. Journal of Pharmacology and Experimental Therapeutics, 302(1), 199-206.

- Frølund, B., Jensen, L. S., Storustovu, S., Tagmose, L., Fitting, J., Jørgensen, A. T., ... & Krogsgaard-Larsen, P. (2002). Selective inhibitors of GABA uptake: synthesis and molecular pharmacology of 4-N-methylamino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol analogues. Journal of Medicinal Chemistry, 45(15), 3249-3258.

-

Semantic Scholar. (n.d.). Selective inhibitors of GABA uptake: synthesis and molecular pharmacology of 4-N-methylamino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol analogues. Retrieved from [Link]

- Kumar, A., & Kumar, R. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 8(49), 27861-27881.

-

Semantic Scholar. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from [Link]

- Curtis, D. R., & Johnston, G. A. (1990). Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ. Canadian journal of physiology and pharmacology, 68(9), 1194-1199.

- Hays, S. J., Caprathe, B. W., Stitt, N., Contois, M., Guttendorf, R. J., & Kilgour, D. A. (1998). Synthesis and biological activity of analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid: discovery of a novel aminoguanidinoacetic acid antidiabetic agent. Journal of medicinal chemistry, 41(14), 2484-2494.

- Mereu, M., De Luca, M. A., & Simola, N. (2020). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in pharmacology, 11, 594.

- Richardson, P. F., & Johnson, J. S. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic letters, 16(24), 6306-6309.

- Zhang, Y., Wang, X., & Li, Y. (2019). Synthesis, antifungal activity, and QSAR study of novel trichodermin derivatives. Medicinal Chemistry Research, 28(1), 103-111.

- Fontana, A. C., Tsurupa, G., Mortensen, O. V., & Dunlop, J. (2024).

- Wang, Y., Zhang, Y., Wang, X., & Li, Y. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(19), 6524.

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid [cymitquimica.com]

- 3. 4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid 97% | CAS: 261350-47-4 | AChemBlock [achemblock.com]

- 4. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibitors of glial GABA uptake: synthesis, absolute stereochemistry, and pharmacology of the enantiomers of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazol (exo-THPO) and its N-substituted analogs on GABA transport in cultured neurons and astrocytes and by the four cloned mouse GABA transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective inhibitors of GABA uptake: synthesis and molecular pharmacology of 4-N-methylamino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Benzisoxazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzisoxazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth exploration of the discovery and synthesis of novel benzisoxazole derivatives. Moving beyond a simple recitation of protocols, we will dissect the strategic considerations and mechanistic underpinnings that guide the synthesis of these vital heterocycles. From classical cyclization strategies to modern transition-metal-catalyzed methodologies, this document offers a comprehensive technical narrative designed to empower researchers in the rational design and execution of benzisoxazole synthesis for drug discovery and development.

The Benzisoxazole Motif: A Foundation of Therapeutic Potential

The fusion of a benzene ring with an isoxazole ring creates the 1,2-benzisoxazole scaffold, an aromatic heterocyclic system that has proven to be a remarkably versatile building block in the development of pharmaceuticals.[4][5] Its inherent physicochemical properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents.[1][2] Notable examples include the atypical antipsychotic risperidone and the anticonvulsant zonisamide, underscoring the scaffold's clinical significance.[4]

The therapeutic diversity of benzisoxazole derivatives is extensive, with demonstrated efficacy as:

-

Antimicrobial agents: Exhibiting activity against a range of bacterial and fungal pathogens.[1][3]

-

Anticancer agents: Showing promise in inhibiting the growth of various cancer cell lines.[1][6]

-

Anti-inflammatory agents: Modulating inflammatory pathways.[1][6]

-

Anticonvulsants: Demonstrating efficacy in seizure control.[1][7]

-

Antipsychotics: Acting on dopamine and serotonin receptors.[1][8]

This broad spectrum of activity is a direct result of the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired interactions with biological targets.[1] The subsequent sections of this guide will delve into the chemical strategies employed to construct and elaborate upon this critical pharmacophore.

Strategic Approaches to Benzisoxazole Ring Construction

The synthesis of the benzisoxazole core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.

Intramolecular Cyclization: Forging the Heterocycle

The most traditional and widely employed methods for constructing the benzisoxazole ring involve intramolecular cyclization reactions. These can be further classified based on the key bond being formed.

This classical approach relies on the cyclization of an ortho-substituted aryl oxime under basic conditions.[4][9] The fundamental principle involves the intramolecular nucleophilic attack of the oxime oxygen onto an electrophilic carbon center on the benzene ring, displacing a leaving group.

Causality of Experimental Choices: The choice of the leaving group (X) is critical for the success of this reaction. Halogens (Cl, F) are commonly used, with their reactivity influenced by the electronic nature of the aromatic ring. The base (e.g., KOH, K2CO3) plays a dual role: it deprotonates the oxime to generate the nucleophilic alkoxide and facilitates the elimination of the leaving group. The solvent choice (e.g., dioxane, ethanol) is important for solubility and to achieve the necessary reaction temperature.

Experimental Protocol: Synthesis of 3-Substituted Benzisoxazoles via C-O Bond Formation

Objective: To synthesize a 3-substituted benzisoxazole from an o-chloroaryl aldehyde.

Step 1: Oxime Formation.

-

To a solution of the o-chloro-benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and collect the precipitated oxime by filtration. Dry the product under vacuum.

-

Self-Validation: The formation of the oxime can be confirmed by the disappearance of the aldehyde peak and the appearance of a new, less polar spot on TLC. Spectroscopic analysis (¹H NMR, ¹³C NMR) will confirm the structure.

-

Step 2: Intramolecular Cyclization.

-

In a round-bottom flask, dissolve the dried oxime (1.0 eq) in a suitable solvent such as dioxane/water.

-

Add a base, for example, potassium hydroxide (KOH, 2.0 eq).

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Self-Validation: Successful cyclization is indicated by a significant change in polarity on TLC. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

-

An alternative and powerful strategy involves the formation of the N–O bond.[4][9] This is typically achieved through the cyclization of o-hydroxyaryl oximes or imines.[4] This approach is advantageous as it often proceeds under milder conditions and can provide access to a different range of substitution patterns.

Causality of Experimental Choices: In this pathway, the phenolic hydroxyl group acts as the nucleophile, attacking the nitrogen of the oxime or imine. For oximes, the hydroxyl group of the oxime must first be converted into a good leaving group (e.g., by activation with reagents like DDQ/PPh3).[4] For N-halogenated imines, the cyclization proceeds via nucleophilic attack of the phenoxide on the nitrogen, displacing the halide. The choice of activating agent or halogenating agent is crucial for efficient cyclization and to avoid side reactions like the Beckmann rearrangement, which can lead to the formation of benzoxazoles.[4]

Diagram: Key Synthetic Pathways to the Benzisoxazole Core

Caption: Major synthetic pathways to the 1,2-benzisoxazole core.

Modern Synthetic Methodologies

While classical cyclization methods are robust, the field of organic synthesis has seen the emergence of more sophisticated and often more efficient strategies for constructing the benzisoxazole scaffold.

The development of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzisoxazoles are no exception.[4] Palladium and copper catalysts are frequently employed to facilitate intramolecular C-O bond formation.[4] These reactions often proceed under milder conditions than their classical counterparts and can tolerate a wider range of functional groups.

Causality of Experimental Choices: The choice of the metal catalyst (e.g., Pd(OAc)₂, CuI), ligand (e.g., phosphine-based ligands), and base is critical for catalytic efficiency and selectivity.[10] The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. The base is required to generate the active nucleophile and to neutralize the acid produced during the reaction. Optimization of these parameters is essential to achieve high yields and avoid catalyst deactivation.

A powerful and versatile approach for the synthesis of 3-substituted benzisoxazoles involves the [3+2] cycloaddition of in-situ generated arynes and nitrile oxides.[4][11] This method allows for the rapid construction of the benzisoxazole ring with a high degree of functional group tolerance.[11]

Causality of Experimental Choices: The generation of the highly reactive aryne and nitrile oxide intermediates is the key to this transformation. Arynes are typically generated from silylaryl triflates in the presence of a fluoride source (e.g., CsF).[9] Nitrile oxides can be prepared in situ from hydroxymoyl chlorides and a base. The reaction is often carried out at room temperature, making it a mild and attractive method for the synthesis of complex benzisoxazole derivatives.

A more recent and innovative approach involves the triflic acid (TfOH)-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles.[12][13] This method is notable for being solvent-free and occurring rapidly at room temperature.[12][13]

Causality of Experimental Choices: In this reaction, TfOH acts as a strong acid to promote the enolization of the acetonitrile, which is followed by intramolecular cyclization.[12] The cyano group plays a crucial role in facilitating the reaction and is ultimately eliminated.[12] The solvent-free conditions and the use of a strong acid make this a highly efficient and atom-economical process.[13]

Structure-Activity Relationships (SAR) and Drug Design

The biological activity of benzisoxazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core.[1] Understanding the structure-activity relationship (SAR) is paramount for the rational design of novel and more potent therapeutic agents.

| Substituent Position | General Effect on Biological Activity | Examples of Active Moieties |

| 3-Position | Often crucial for target binding and selectivity. Small alkyl or aryl groups can modulate potency.[1] | Piperidinyl groups (as in risperidone), sulfamoyl groups (anticonvulsant activity).[1][7] |

| 5-Position | Halogen substitution (e.g., F, Cl) can enhance activity and improve pharmacokinetic properties.[1] | A fluoro group at this position is common in antipsychotic benzisoxazoles. |

| 6-Position | Substitution at this position can influence receptor affinity and selectivity. | Hydroxypyridazinone moieties have been explored for antipsychotic activity.[1] |

Causality of SAR: The introduction of different functional groups on the benzisoxazole scaffold can alter its electronic distribution, lipophilicity, and steric profile. These changes, in turn, affect how the molecule interacts with its biological target, influencing its binding affinity, efficacy, and selectivity. For instance, the presence of a halogen atom can increase metabolic stability and enhance binding through halogen bonding interactions.[1]

Conclusion and Future Perspectives

The benzisoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies for its construction have evolved significantly, offering chemists a diverse toolbox to create a wide array of derivatives. The ongoing exploration of new synthetic routes, particularly those that are more efficient, sustainable, and allow for greater molecular diversity, will undoubtedly lead to the discovery of new benzisoxazole-based drugs with improved efficacy and safety profiles. As our understanding of the intricate interplay between chemical structure and biological activity deepens, the rational design of next-generation benzisoxazole therapeutics holds immense promise for addressing a multitude of unmet medical needs.

References

-

Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (URL: [Link])

-

RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. (URL: [Link])

-

Benzoxazole: Synthetic Methodology and Biological Activities. (URL: [Link])

-

Overview on Diverse Biological Activities of Benzisoxazole Derivatives - Technion. (URL: [Link])

-

TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. (URL: [Link])

-

Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (URL: [Link])

-

Overview on Diverse Biological Activities of Benzisoxazole Derivatives - ResearchGate. (URL: [Link])

-

Benzisoxazole: a privileged scaffold for medicinal chemistry - RSC Publishing. (URL: [Link])

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH. (URL: [Link])

-

Structure activity relationship of benzoxazole derivatives - ResearchGate. (URL: [Link])

-

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC - NIH. (URL: [Link])

-

Review of synthesis process of benzoxazole and benzothiazole derivatives | Request PDF. (URL: [Link])

-

Benzisoxazole – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Benzisoxazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed. (URL: [Link])

-

Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Structure activity relationship of the synthesized compounds - ResearchGate. (URL: [Link])

-

Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed. (URL: [Link])

-

Benzisoxazole - Wikipedia. (URL: [Link])

-

sterically constrained 3-phenyl-1,2-benzisoxazoles by intramolecular carbon:nitrogen bond formation at a hindered carbonyl group | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Recent Advances in Synthesis of Benzoxazole - Semantic Scholar. (URL: [Link])

-

Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. (URL: [Link])

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. (URL: [Link])

-

Transition-metal-free synthesis of benzimidazoles mediated by KOH/DMSO.. (URL: [Link])

-

Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization - MDPI. (URL: [Link])

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. soc.chim.it [soc.chim.it]

- 5. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. isca.me [isca.me]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization [mdpi.com]

- 11. Benzisoxazole synthesis [organic-chemistry.org]

- 12. TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles [organic-chemistry.org]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (Pardoprunox)

Introduction

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid, more commonly known by its development name Pardoprunox (also SLV308), is a synthetic compound that has been the subject of significant investigation as a potential therapeutic agent, primarily for Parkinson's disease.[1][2] Although its clinical development was discontinued, Pardoprunox remains a valuable case study for researchers and drug development professionals due to its sophisticated, multi-target mechanism of action.[2] This guide provides a comprehensive technical overview of its core pharmacological activities, the underlying experimental validation, and its therapeutic rationale.

Core Mechanism of Action: A Dual-Action Ligand

Pardoprunox's pharmacological profile is defined by its dual action on two critical neurotransmitter systems implicated in the pathophysiology of Parkinson's disease: the dopaminergic and serotonergic systems. It functions as a partial agonist at dopamine D2 and D3 receptors and as a full agonist at the serotonin 5-HT1A receptor.[3][4]

Dopaminergic System Modulation: A "Dopamine Stabilizer"

The primary mechanism of action of Pardoprunox is its partial agonism at dopamine D2 and D3 receptors.[1] Unlike full dopamine agonists, which maximally stimulate the receptor, or antagonists, which block it, a partial agonist elicits a submaximal response. This property allows it to act as a modulator or "stabilizer" of the dopamine system.[5][6] In a state of low dopamine, as seen in the degenerating nigrostriatal pathway in Parkinson's disease, a partial agonist will increase dopaminergic tone. Conversely, in a state of excessive dopamine, it will compete with the endogenous neurotransmitter and reduce overstimulation. This is thought to provide therapeutic benefits for motor symptoms while potentially reducing the risk of side effects like dyskinesia and psychosis that are common with full dopamine agonists.[1][2]

The in vivo effects of Pardoprunox are consistent with this mechanism. In animal models of Parkinson's disease, it has been shown to dose-dependently increase locomotor activity and decrease motor disability.[1] These effects were reversed by the D2 antagonist sulpiride, confirming their mediation through the dopamine D2 receptor.[1]

Serotonergic System Modulation: A Full 5-HT1A Agonist

In addition to its dopaminergic activity, Pardoprunox is a full agonist at the serotonin 5-HT1A receptor.[2][3] The 5-HT1A receptor is a key regulator of the serotonin system and has been implicated in mood, anxiety, and motor control.[7] Agonism at 5-HT1A receptors can modulate the release of other neurotransmitters, including dopamine, and has been investigated as a strategy to reduce levodopa-induced dyskinesias in Parkinson's disease.[1][8] The 5-HT1A agonist activity of Pardoprunox may, therefore, offer benefits for both the motor and non-motor (e.g., neuropsychiatric) symptoms of Parkinson's disease.[1] In vivo studies have demonstrated that Pardoprunox induces behaviors characteristic of 5-HT1A receptor activation, and these effects are blocked by the selective 5-HT1A receptor antagonist WAY100635.[1]

Receptor Binding and Functional Potency

The affinity and activity of Pardoprunox at its primary targets have been quantified through various in vitro assays. The following table summarizes key binding affinity (pKi) and functional potency (pEC50) values, along with intrinsic activity (IA), where available.

| Receptor Target | Binding Affinity (pKi) | Functional Potency (pEC50) | Intrinsic Activity (IA) |

| Dopamine D2 | 8.1 | 8.0 | 50% |

| Dopamine D3 | 8.6 | 9.2 | 67% |

| Serotonin 5-HT1A | 8.5 | 6.3 | 100% (Full Agonist) |

| Dopamine D4 | 7.8 | - | - |

| α1-Adrenergic | 7.8 | - | - |

| α2-Adrenergic | 7.4 | - | - |

| Serotonin 5-HT7 | 7.2 | - | - |

(Data compiled from references[2][4])

Signaling Pathways

Both the D2-like dopamine receptors (D2, D3, D4) and the 5-HT1A receptor are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates downstream cellular processes, including neuronal excitability.

Experimental Protocols for Mechanistic Elucidation

The characterization of Pardoprunox's mechanism of action relies on established in vitro pharmacological assays. The following are representative protocols for determining receptor binding affinity and functional activity.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of Pardoprunox at dopamine and serotonin receptors.

Materials:

-

Cell membranes expressing the human recombinant receptor of interest (e.g., D2, D3, 5-HT1A).

-

Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A).

-

Pardoprunox at various concentrations.

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Assay buffer, scintillation fluid, filter plates, and a scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of Pardoprunox.

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), Pardoprunox (for competition), or the non-specific control.

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Pardoprunox concentration to generate a competition curve. The IC50 (concentration of Pardoprunox that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity (EC50 and IA)

This assay measures the functional activation of a Gαi/o-coupled receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα protein upon receptor stimulation.

Objective: To determine the potency (EC50) and intrinsic activity (IA) of Pardoprunox at D2, D3, and 5-HT1A receptors.

Materials:

-

Cell membranes expressing the receptor of interest.

-

[³⁵S]GTPγS.

-

GDP (to ensure G-proteins are in their inactive state).

-

Pardoprunox at various concentrations.

-

A known full agonist for the receptor (for determining maximum stimulation).

-

Assay buffer, filter plates, and a scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of Pardoprunox and the full agonist.

-

Pre-incubation: Incubate cell membranes with the test compounds (Pardoprunox or full agonist) and GDP.

-

Initiation: Add [³⁵S]GTPγS to start the reaction.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific duration to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Termination and Harvesting: Stop the reaction and harvest the membranes by rapid filtration, similar to the binding assay.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS via scintillation counting.

-

Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration. The EC50 is the concentration that produces 50% of the maximal response. The intrinsic activity (IA) is calculated as the maximal response produced by Pardoprunox expressed as a percentage of the maximal response produced by the full agonist.

Clinical Significance and Therapeutic Rationale

Pardoprunox was advanced into clinical trials for both early and advanced Parkinson's disease.[9][10][11][12] The rationale was that its unique mechanism could provide effective control of motor symptoms while mitigating the risk of dopaminergic side effects.[1] Furthermore, the 5-HT1A agonism was hypothesized to address non-motor symptoms and potentially reduce dyskinesia.[1]

Clinical studies demonstrated that Pardoprunox could significantly improve motor symptoms compared to a placebo.[9][10] However, issues with tolerability, including nausea, dizziness, and somnolence, were observed, particularly at higher doses and with rapid titration schedules.[9][11][12] Ultimately, the development of Pardoprunox was discontinued before reaching the market.[2]

Conclusion

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid (Pardoprunox) exemplifies a sophisticated approach to neuropharmacology, targeting multiple receptors to achieve a desired therapeutic effect. Its mechanism as a partial agonist at D2/D3 receptors and a full agonist at 5-HT1A receptors provides a powerful framework for modulating dopamine and serotonin neurotransmission. While it did not achieve clinical success, the extensive preclinical and clinical research on Pardoprunox offers invaluable insights for drug development professionals and continues to inform the design of next-generation therapies for Parkinson's disease and other neurological disorders.

References

-

Feenstra, R., et al. (2010). An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease. European Neuropsychopharmacology, 20(8), 582-93. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6918525, Pardoprunox. [Link]

-

Wikipedia. Pardoprunox. [Link]

-

de Boer, A., et al. (2011). Pardoprunox in early Parkinson's disease: results from 2 large, randomized double-blind trials. Movement Disorders, 26(7), 1235-43. [Link]

-

Bronzova, J., et al. (2010). Double-blind study of pardoprunox, a new partial dopamine agonist, in early Parkinson's disease. Movement Disorders, 25(6), 738-46. [Link]

-

Bétry, C., et al. (2011). In vivo effects of pardoprunox (SLV308), a partial D₂/D₃ receptor and 5-HT1A receptor agonist, on rat dopamine and serotonin neuronal activity. Synapse, 65(7), 576-85. [Link]

-

AdisInsight. Pardoprunox. [Link]

-

Hauser, R. A., et al. (2009). Safety and tolerability of pardoprunox, a new partial dopamine agonist, in a randomized, controlled study of patients with advanced Parkinson's disease. European Neurology, 62(1), 40-8. [Link]

-

Hauser, R. A., et al. (2009). Safety and Tolerability of Pardoprunox, a New Partial Dopamine Agonist, in a Randomized, Controlled Study of Patients With Advanced Parkinson's Disease. European Neurology, 62(1), 40-48. [Link]

-

Miyake, A., et al. (1991). Serotonin (5-HT)3 receptor blocking activities of YM060, a novel 4,5,6,7-tetrahydrobenzimidazole derivative, and its enantiomer in anesthetized rats. The Journal of Pharmacology and Experimental Therapeutics, 259(2), 815-9. [Link]

-

Schmidt, M., et al. (2015). Not all partial dopamine D receptor agonists are the same in treating schizophrenia. exploring the effects of bifeprunox and a. Neuropsychopharmacology, 40(8), 1947-57. [Link]

-

Citrome, L. (2017). Comparative Tolerability of Dopamine D2/3 Receptor Partial Agonists for Schizophrenia. Drug Safety, 40(10), 883-890. [Link]

-

Seeber, S., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(7), 6757. [Link]

-